molecular formula C20H28N4O B7133097 N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine

N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine

Cat. No.: B7133097
M. Wt: 340.5 g/mol
InChI Key: GADDJQQAQKKZNC-UHFFFAOYSA-N
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Description

N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine is a complex organic compound with a unique structure that includes a benzyl group, an oxadiazole ring, a pyrrolidine ring, and a cyclopropyl group

Properties

IUPAC Name

N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-23(12-17-7-8-17)13-18-9-10-24(14-18)15-20-21-19(22-25-20)11-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADDJQQAQKKZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)CC2CCN(C2)CC3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine typically involves multiple steps One common approach starts with the preparation of the 3-benzyl-1,2,4-oxadiazole intermediate This can be achieved through the cyclization of benzylhydrazine with a suitable carboxylic acid derivative under acidic conditions The resulting oxadiazole is then reacted with a pyrrolidine derivative, which has been pre-functionalized with a suitable leaving group, such as a halide

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]methyl]-1-cyclopropyl-N-methylmethanamine: Unique due to its combination of functional groups and structural features.

    Other oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.

    Pyrrolidine derivatives: Contain the pyrrolidine ring but lack the oxadiazole or cyclopropyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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